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Compound of Interest

Compound Name: 5-fluoro MDMB-PICA metabolite 7

Cat. No.: B1163418 Get Quote

Part 1: Executive Summary & Identity Definition[1]
In the field of high-resolution mass spectrometry (HRMS) and forensic toxicology, "Metabolite

7" most prominently refers to the specific ester hydrolysis metabolite of the synthetic

cannabinoids 5-Fluoro-ADB (5F-MDMB-PINACA) and 5-Fluoro-AMB.[1]

Unlike parent synthetic cannabinoids, which are rapidly metabolized and often undetectable in

blood, Metabolite 7 (the carboxylic acid form) persists in biological matrices, making it the

primary biomarker for confirming ingestion.

Core Identity: 5-Fluoro-ADB Metabolite 7
Parent Compound: 5-Fluoro-ADB (Methyl ester)[1]

Metabolic Transformation: Ester Hydrolysis (Phase I)[1]

Chemical Name:N-[[1-(5-fluoropentyl)-1H-indazol-3-yl]carbonyl]-3-methyl-L-valine[1][2]

Molecular Formula: C₁₉H₂₆FN₃O₃[1][3][4]

Monoisotopic Mass: 363.1958 Da

Precursor Ion [M+H]⁺: m/z 364.2031[1]
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Note on Nomenclature: If your research pertains to general drug metabolism (e.g., Olanzapine

or Remdesivir) where "Metabolite 7" indicates elution order, refer to Part 5 of this guide for the

General Phase II Conjugate Prediction protocol.

Part 2: Predicted Molecular Mass Calculation
The formation of Metabolite 7 is driven by carboxylesterase enzymes (e.g., hCES1), which

cleave the terminal methyl ester group of the parent compound.

The "Methyl-Loss" Rule
To predict the mass of Metabolite 7 from its parent (5F-ADB), apply the Ester Hydrolysis Shift:

Reaction:

Mass Balance:

Add: Hydroxyl group (+OH)[1]

Remove: Methoxy group (-OCH₃)[1]

Net Mass Shift: Loss of Methylene (-CH₂).[1]

Calculation:

Parent Mass (5F-ADB): 377.2115 Da

Shift: -14.0156 Da[1]

Predicted Metabolite 7 Mass:363.1959 Da[1]

Mass Prediction Table
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Compound Formula
Monoisotopic
Mass (Da)

[M+H]⁺ m/z Mass Shift

5F-ADB (Parent) C₂₀H₂₈FN₃O₃ 377.2115 378.2187 Reference

Metabolite 7 C₁₉H₂₆FN₃O₃ 363.1958 364.2031 -14.0156

5F-AMB (Parent) C₁₉H₂₆FN₃O₃ 363.1958 364.2031 Reference

5F-AMB Met 7 C₁₈H₂₄FN₃O₃ 349.1802 350.1875 -14.0156

Part 3: Fragmentation Pattern & Logic (MS/MS)
The identification of Metabolite 7 relies on a specific "fingerprint" generated by Collision-

Induced Dissociation (CID).[4] The fragmentation is driven by the stability of the Indazole-3-

carbonyl core.[1]

Key Diagnostic Ions (Positive Mode ESI)
Precursor Ion:m/z 364.20[4][5]

Base Peak (Rearrangement):m/z 251.12

Mechanism:[1][5] Cleavage of the amide bond between the indazole core and the valine

moiety, often accompanied by a hydrogen transfer. This confirms the intact 1-(5-

fluoropentyl)-1H-indazole core.[1]

Fluorine Loss:m/z 233.11

Mechanism:[1][5] Loss of the terminal fluorine (as HF) from the pentyl chain of the m/z 251

fragment.

Indazole Core:m/z 145.04

Mechanism:[1][5] Complete loss of the side chain and the valine motif, leaving the bare

indazole carbonyl cation.

Fragmentation Pathway Diagram[9]
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Caption: MS/MS fragmentation pathway of 5-Fluoro-ADB Metabolite 7. The transition from m/z

364 to 251 is the primary diagnostic transition for MRM methods.[1]

Part 4: Experimental Protocol for Characterization
To validate Metabolite 7 in a biological sample (urine/blood), use the following LC-MS/MS

workflow.

Sample Preparation (Protein Precipitation)
Step A: Aliquot 100 µL of plasma/blood.

Step B: Add 300 µL cold Acetonitrile (containing 0.1% Formic Acid) to precipitate proteins.

Step C: Vortex (30 sec) and Centrifuge (10,000 x g, 10 min).

Step D: Inject supernatant directly or dilute 1:1 with water to improve peak shape.
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LC Conditions (Reverse Phase)
Column: C18 (e.g., Agilent Poroshell 120 EC-C18, 2.1 x 100 mm, 2.7 µm).[1]

Mobile Phase A: Water + 0.1% Formic Acid (Proton source).[1]

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

Gradient: 5% B to 95% B over 10 minutes. Note: Metabolite 7 is more polar than the parent

and will elute earlier (approx. 1-2 min shift).

MS/MS Acquisition Parameters
Source: Electrospray Ionization (ESI) Positive Mode.[4]

Scan Type: Targeted MRM (Multiple Reaction Monitoring).

Transitions:

Quantifier: 364.2

251.1[1][5]

Qualifier 1: 364.2

233.1[1]

Qualifier 2: 364.2

145.0[1][5]

Part 5: Generic "Metabolite 7" (Phase II Conjugates)
If your inquiry refers to "Metabolite 7" as a sequential label in a general drug metabolism study

(e.g., Olanzapine M7), it is statistically most likely a Glucuronide Conjugate.

Prediction Logic for Glucuronides
If M7 is a Phase II metabolite of a drug with mass
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:

Mass Shift: +176.0321 Da

Addition of Glucuronic Acid (C₆H₁₀O₇) minus water (H₂O).[1]

Formula change: +C₆H₈O₆.

Predicted Mass:

[1]

Fragmentation Behavior:

Positive Mode: Neutral loss of 176 Da. The spectrum will show the Parent Drug ion at high

intensity.

$ [M+176+H]^+ \xrightarrow{-176} [M+H]^+ $

Negative Mode: The glucuronide moiety often retains the charge, yielding a fragment at

m/z 113 or m/z 175.

Summary Table: Common "Metabolite 7"
Transformations

Transformation Mass Shift (Da) Characteristic Fragment

Glucuronidation +176.0321 Neutral Loss 176 (Pos)

Sulfation +79.9568 Neutral Loss 80 (Pos)

Hydroxylation +15.9949
Loss of H₂O (-18) from

fragment

Ester Hydrolysis -14.0156 Loss of Alkyl chain
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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